molecular formula C15H9BrClN3OS B2988119 3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-66-6

3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Katalognummer: B2988119
CAS-Nummer: 392241-66-6
Molekulargewicht: 394.67
InChI-Schlüssel: ZKJGMWXEJGLFDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-chlorophenyl group at position 5 and a 3-bromobenzamide moiety at position 2. Its structure combines electron-withdrawing substituents (Br and Cl), which influence electronic properties, solubility, and biological interactions .

Eigenschaften

IUPAC Name

3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3OS/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJGMWXEJGLFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

  • Bromination: The starting material, 3-bromobenzamide, undergoes bromination to introduce the bromo group at the desired position.

  • Formation of Thiadiazole Ring: The thiadiazole ring is formed by reacting the brominated benzamide with thiosemicarbazide under acidic conditions.

  • Chlorination: The chloro group is introduced to the phenyl ring through a chlorination reaction.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

  • Oxidation: The bromo and chloro groups can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the bromo and chloro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Bromo and chloro derivatives with oxo groups.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents at the bromo and chloro positions.

Wissenschaftliche Forschungsanwendungen

3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.

  • Pathways Involved: Modulates signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Structural and Substitutional Variations

The compound is compared with analogs differing in substituent type (Br, Cl, F, OMe), position (ortho, meta, para), and scaffold modifications. Key examples include:

Compound Name Substituents (Benzamide/Thiadiazole) Biological Activity Key Findings Reference ID
3-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 3-Br (benzamide), 2-Cl (thiadiazole) Anticancer, Anticonvulsant High potency in anticonvulsant models (MH-B1T2 analog) ; bromine enhances activity
4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Cl (benzamide), 2-Cl (thiadiazole) Not specified Lower activity compared to bromo-substituted analogs (inferred from )
2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4d) 2-F (benzamide), pyridin-2-yl Spectral data reported Reduced bioactivity compared to halogenated aryl groups
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 2-OMe (benzamide), pyridin-2-yl Spectral data reported Methoxy groups may reduce metabolic stability
5-Bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide 5-Br,2-Cl (benzamide), 3-NO₂ Undisclosed Nitro groups may enhance electron-deficient character

Impact of Halogen Substituents

  • Bromine vs. Chlorine : Bromo-substituted analogs (e.g., MH-B1T2) exhibit superior anticonvulsant activity (100% protection at 60 mg/kg) compared to chloro derivatives, attributed to bromine’s larger atomic radius and stronger hydrophobic interactions .
  • Positional Effects : Meta-substitution (3-Br on benzamide) optimizes steric and electronic interactions with biological targets, as seen in the target compound’s efficacy . Ortho-substituted halogens (e.g., 2-Cl in thiadiazole) may enhance binding to aromatic residue pockets in enzymes .

Spectral and Physicochemical Properties

  • 1H NMR : Bromine’s inductive effect deshields adjacent protons, shifting aromatic signals downfield (e.g., 3-Br benzamide protons at δ 7.8–8.2 ppm vs. δ 7.5–7.7 ppm for chloro analogs) .
  • IR Spectroscopy : C=O stretching in bromo derivatives (~1680 cm⁻¹) is slightly lower than in fluoro analogs (~1695 cm⁻¹), reflecting bromine’s electron-withdrawing effect .
  • Mass Spectrometry : Molecular ion peaks for bromo compounds (e.g., [M⁺] at m/z 422) are distinct due to isotopic patterns of bromine .

Anticonvulsant Activity

  • MH-B1T2 Analogs : Bromo-substituted derivatives show significant protection against pentylenetetrazole-induced convulsions, outperforming carbamazepine (reference drug) in sedation-free models .
  • Structure-Activity Relationship (SAR) : Bromine at position 3 of benzamide and chlorine at position 2 of thiadiazole are critical for binding to GABA receptors or sodium channels .

Anticancer Potential

  • Bromo-substituted thiadiazoles induce apoptosis and cell cycle arrest, as demonstrated in analogues like 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.